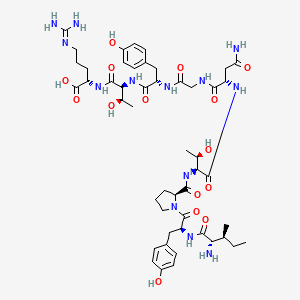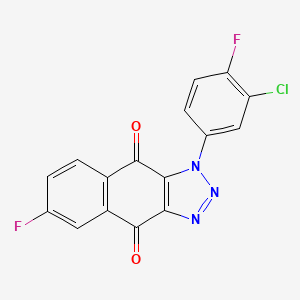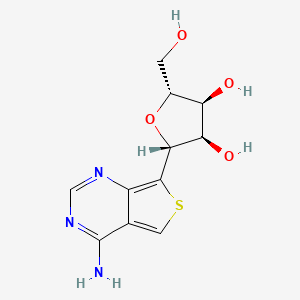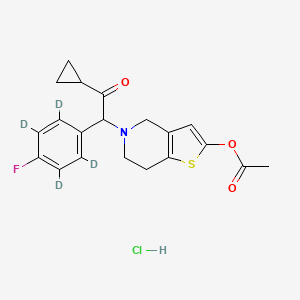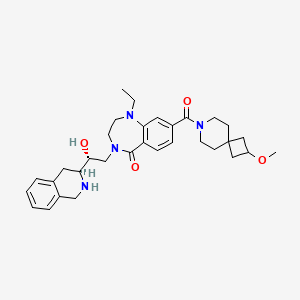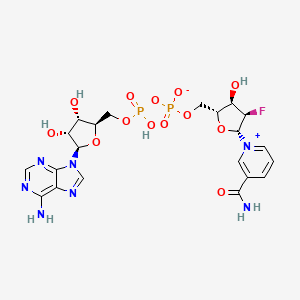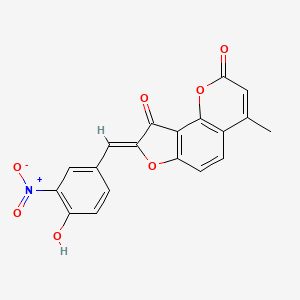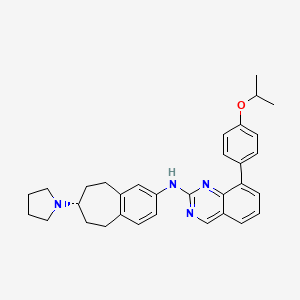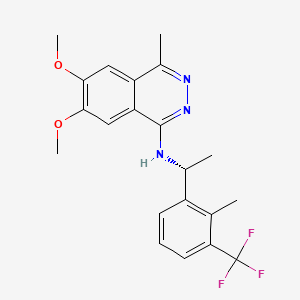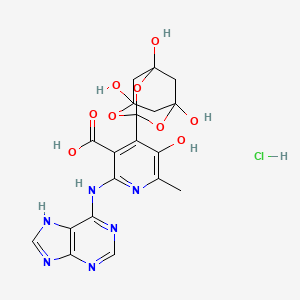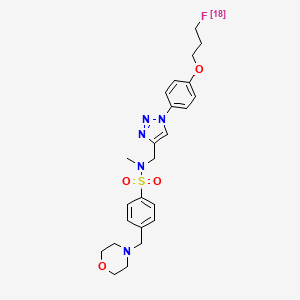
CXCR4 probe 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CXCR4 probe 1 is a compound designed to target the C-X-C chemokine receptor type 4 (CXCR4), a seven-transmembrane helix G-protein-coupled receptor encoded by the CXCR4 gene. This receptor is involved in various physiological processes, including immune response, hematopoiesis, and embryonic development. CXCR4 is also implicated in the progression of several diseases, such as HIV infection, inflammatory diseases, and metastatic cancers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CXCR4 probe 1 typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
CXCR4 probe 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenated derivatives in the presence of a nucleophile such as sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
CXCR4 probe 1 has a wide range of scientific research applications:
Chemistry: Used as a tool for studying the binding interactions and conformational changes of CXCR4.
Biology: Employed in the investigation of CXCR4’s role in cell signaling, migration, and immune response.
Medicine: Utilized in the development of diagnostic and therapeutic agents for diseases such as HIV, cancer, and inflammatory conditions.
Industry: Applied in the production of radiopharmaceuticals for imaging and therapy.
Wirkmechanismus
CXCR4 probe 1 exerts its effects by binding to the CXCR4 receptor, which activates inhibitory Gαi protein signaling pathways. This interaction leads to the activation of downstream signaling cascades, including the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways. The binding of the probe also promotes receptor internalization and degradation, modulating the receptor’s availability and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentixafor: A high-affinity PET imaging probe targeting CXCR4.
RAD1-24: A cross-bridged analog of cyclams used for radiochemical applications.
[18F]RPS-544: A fluorine-18 labeled compound for CXCR4 imaging.
Uniqueness
CXCR4 probe 1 is unique due to its high specificity and affinity for the CXCR4 receptor, making it an excellent tool for both diagnostic and therapeutic applications. Its ability to undergo various chemical modifications also allows for the development of a wide range of derivatives tailored for specific research needs .
Eigenschaften
Molekularformel |
C24H30FN5O4S |
|---|---|
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
N-[[1-[4-(3-(18F)fluoranylpropoxy)phenyl]triazol-4-yl]methyl]-N-methyl-4-(morpholin-4-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C24H30FN5O4S/c1-28(35(31,32)24-9-3-20(4-10-24)17-29-12-15-33-16-13-29)18-21-19-30(27-26-21)22-5-7-23(8-6-22)34-14-2-11-25/h3-10,19H,2,11-18H2,1H3/i25-1 |
InChI-Schlüssel |
OQBSVUATTYJWKE-FNNGWQQSSA-N |
Isomerische SMILES |
CN(CC1=CN(N=N1)C2=CC=C(C=C2)OCCC[18F])S(=O)(=O)C3=CC=C(C=C3)CN4CCOCC4 |
Kanonische SMILES |
CN(CC1=CN(N=N1)C2=CC=C(C=C2)OCCCF)S(=O)(=O)C3=CC=C(C=C3)CN4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


